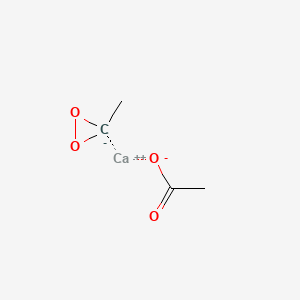

Calcium acetate, United States PharmacopeiaReference Standard

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Calcium acetate, known by its chemical formula C₄H₆CaO₄, is a calcium salt of acetic acid. It appears as a white, hygroscopic solid and is commonly used in various industries, including pharmaceuticals, food, and construction. It is known for its ability to bind phosphate, making it useful in medical applications, particularly for patients with kidney disease to control phosphate levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium acetate can be synthesized through the reaction of acetic acid with calcium carbonate or calcium hydroxide. The reactions are as follows:

Reaction with Calcium Carbonate: [ 2CH₃COOH + CaCO₃ \rightarrow Ca(CH₃COO)₂ + H₂O + CO₂ ]

Reaction with Calcium Hydroxide: [ 2CH₃COOH + Ca(OH)₂ \rightarrow Ca(CH₃COO)₂ + 2H₂O ]

Industrial Production Methods: Industrial production of calcium acetate typically involves the reaction of acetic acid with calcium carbonate or calcium hydroxide under controlled conditions. The process may include steps such as filtration, drying, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Calcium acetate undergoes various chemical reactions, including:

Decomposition: When heated, calcium acetate decomposes to form calcium carbonate and acetic acid. [ Ca(CH₃COO)₂ \rightarrow CaCO₃ + CH₃COOH ]

Reaction with Sulfuric Acid: Produces calcium sulfate and acetic acid. [ Ca(CH₃COO)₂ + H₂SO₄ \rightarrow CaSO₄ + 2CH₃COOH ]

Common Reagents and Conditions:

Sulfuric Acid: Used in the reaction to produce calcium sulfate.

Heat: Applied to induce decomposition.

Major Products Formed:

Calcium Carbonate: Formed during decomposition.

Calcium Sulfate: Formed during the reaction with sulfuric acid.

Scientific Research Applications

Calcium acetate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a buffer in analytical chemistry.

Biology: Employed in studies related to calcium metabolism and as a calcium supplement in cell culture media.

Medicine: Used as a phosphate binder in patients with kidney disease to control hyperphosphatemia.

Industry: Utilized in the production of resins, as a food additive, and in the printing and dyeing of textiles

Mechanism of Action

Calcium acetate acts primarily as a phosphate binder. It works by binding with phosphate in the food consumed, forming insoluble calcium phosphate, which is then excreted from the body without being absorbed. This mechanism helps in reducing phosphate levels in patients with kidney disease .

Comparison with Similar Compounds

Calcium Carbonate: Another calcium salt used as a phosphate binder but contains more elemental calcium.

Calcium Citrate: Contains less elemental calcium compared to calcium carbonate but is more soluble and better absorbed.

Calcium Lactate: Contains less elemental calcium and is used as a calcium supplement.

Uniqueness of Calcium Acetate: Calcium acetate is unique due to its high solubility at neutral pH, making it readily available for binding to phosphate in the proximal small intestine. This property makes it particularly effective as a phosphate binder in medical applications .

Properties

Molecular Formula |

C4H6CaO4 |

|---|---|

Molecular Weight |

158.17 g/mol |

InChI |

InChI=1S/C2H3O2.C2H4O2.Ca/c1-2-3-4-2;1-2(3)4;/h1H3;1H3,(H,3,4);/q-1;;+2/p-1 |

InChI Key |

NQACKKXJNJXLHO-UHFFFAOYSA-M |

Canonical SMILES |

C[C-]1OO1.CC(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine](/img/structure/B12379026.png)

![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)

![[(19S)-10,19-diethyl-19-[(1-methylcyclopropanecarbonyl)oxymethoxy]-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl 1-methylcyclopropane-1-carboxylate](/img/structure/B12379062.png)

![(4R)-1-[1-[(S)-[1-cyclopentyl-3-(2-methylphenyl)pyrazol-4-yl]-(4-methylphenyl)methyl]-2-oxidanylidene-pyridin-3-yl]-3-methyl-2-oxidanylidene-N-(3-oxidanylidene-2-azabicyclo[2.2.2]octan-4-yl)imidazolidine-4-carboxamide](/img/structure/B12379074.png)

![5,11,17-tribenzyl-3,9,15-trioxa-5,11,17-triazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13)-triene](/img/structure/B12379086.png)